molecular formula C33H25N5O6S2 B1665438 Acid Blue 120 parent CAS No. 25305-91-3

Acid Blue 120 parent

Cat. No. B1665438
CAS RN: 25305-91-3
M. Wt: 651.7 g/mol
InChI Key: JLGHRHTZYNYXMD-JKWOPUAESA-N
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Description

Acid Blue 120 parent is a dye.

Scientific Research Applications

1. Electrochemical Analysis

Research by Ma (2009) explored the electrochemical behavior of Acid Blue 120 using cyclic voltammetry and square wave voltammetry. The study found two irreversible oxidative peaks and determined that the electrode processes were adsorption-controlled. This technique was successfully applied to determine dye uptake in the dyeing of silk, providing an effective method for monitoring and optimizing dyeing processes with Acid Blue 120 (Ma, 2009).

2. Photocatalytic Degradation

Tang and An (1995) conducted a study on the photocatalytic oxidation kinetics of Acid Blue 120, among other dyes, in aqueous solutions using a TiO2/UV slurry reactor. They found that the oxidation kinetics of the dye followed the Langmuir-Hinshelwood kinetic model at different pH values, indicating its effective degradation in the presence of a photocatalyst (Tang & An, 1995).

3. Adsorption and Removal Studies

Hoda, Bayram, and Ayranci (2006) investigated the removal of Acid Blue 120 from aqueous solutions using activated carbon cloth (ACC). Their study emphasized the kinetics and equilibrium of the adsorption process, providing valuable insights into the efficiency of ACC for removing such dyes from water (Hoda, Bayram, & Ayranci, 2006).

4. Supramolecular Systems Study

Guo et al. (2006) developed a rapid, sensitive, and accurate electroanalytical method for Acid Blue 120 using polarography. They explored the supramolecular system of Acid Blue 120 with cyclodextrins, revealing valuable information for the application of Acid Blue 120 in industrial wastewater treatment (Guo et al., 2006).

properties

CAS RN

25305-91-3

Product Name

Acid Blue 120 parent

Molecular Formula

C33H25N5O6S2

Molecular Weight

651.7 g/mol

IUPAC Name

8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44)

InChI Key

JLGHRHTZYNYXMD-JKWOPUAESA-N

SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Appearance

Solid powder

Other CAS RN

25305-91-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid Blue 120 parent;  Sulfone cyanine;  J269.396H; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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